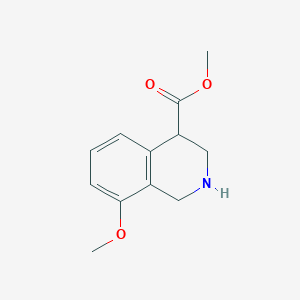
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which is then further functionalized to introduce the methoxy and carboxylate groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy and yield . These methods may use heterogeneous catalysts to facilitate the functionalization of the tetrahydroisoquinoline core .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating their activity and exerting neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylate groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-11-5-3-4-8-9(11)6-13-7-10(8)12(14)16-2/h3-5,10,13H,6-7H2,1-2H3 |
Clave InChI |
BXNSBVYKDFNZLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CNCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


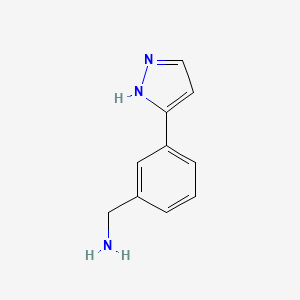

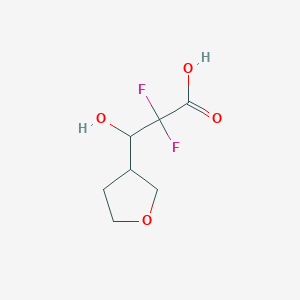

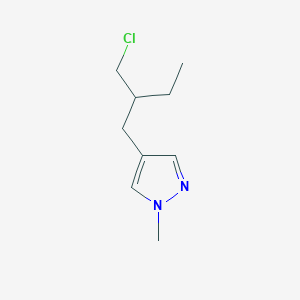


![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
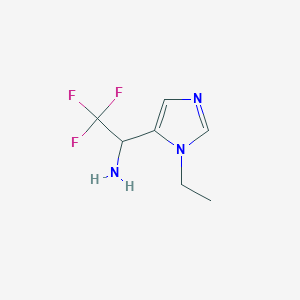
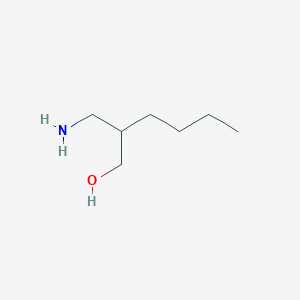
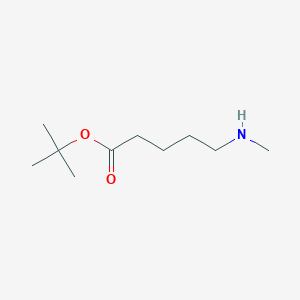
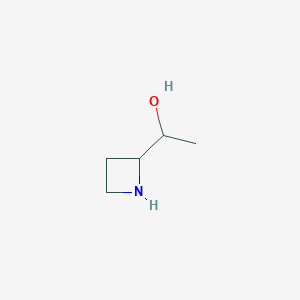
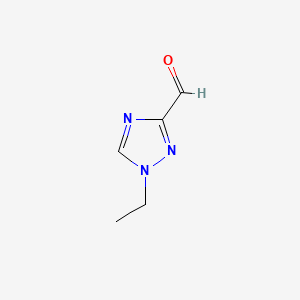
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
